5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one
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Overview
Description
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring, a methoxy group, and a methyl group attached to a benzyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the benzyl moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzylation step can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. Further studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2-methoxybenzyl)pyridin-2(1h)-one
- 5-Bromo-1-(2-methylbenzyl)pyridin-2(1h)-one
- 5-Bromo-1-(2-methoxy-5-chlorobenzyl)pyridin-2(1h)-one
Uniqueness
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one is unique due to the presence of both a methoxy and a methyl group on the benzyl moiety. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14BrNO2 |
---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-bromo-1-[(2-methoxy-5-methylphenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C14H14BrNO2/c1-10-3-5-13(18-2)11(7-10)8-16-9-12(15)4-6-14(16)17/h3-7,9H,8H2,1-2H3 |
InChI Key |
LYDVZAZEJRCZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C=C(C=CC2=O)Br |
Origin of Product |
United States |
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